molecular formula C20H27N3O6 B3942154 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate

Cat. No. B3942154
M. Wt: 405.4 g/mol
InChI Key: LLUKWJMPXXSCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a piperazine derivative that has been synthesized and studied for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, but it is believed to work through multiple pathways. 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. It also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the brain. 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has also been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, protect neurons from damage, and improve cognitive function. 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is that it has been shown to be safe and well-tolerated in animal studies. It also has a favorable pharmacokinetic profile, which means that it can be easily absorbed and distributed in the body. However, one limitation of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is that it has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Future Directions

There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate in humans.
Conclusion
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is a novel compound that has shown promise in the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the development of new drugs. The synthesis method of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has been optimized to increase the yield and purity of the compound. While there are limitations to its current research, there are many future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate that could lead to exciting new discoveries in the field of neuroscience.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective and anti-inflammatory properties that can prevent neuronal damage and reduce inflammation in the brain.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.C2H2O4/c22-21(23)18-8-4-7-17(13-18)15-20-11-9-19(10-12-20)14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUKWJMPXXSCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.